

An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester

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Compound of Interest		
Compound Name:	Bromoacetamido-PEG4-NHS	
	ester	
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Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and diagnostics.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Concepts and Structure

Bromoacetamido-PEG4-NHS ester is characterized by three key components:

- An N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (-NH2).
- A bromoacetamide group, which selectively reacts with thiol groups (-SH).[1]
- A polyethylene glycol (PEG) spacer (specifically, a PEG4 linker), which is hydrophilic and enhances the solubility of the entire molecule in aqueous environments.[2][3]

This dual reactivity allows for a controlled, stepwise "orthogonal" conjugation of two different molecules, one with an available amine and another with a thiol. The PEG spacer not only improves solubility but also reduces steric hindrance and provides a flexible connection between the conjugated molecules.[1]

Chemical and Physical Properties



The quantitative data for **Bromoacetamido-PEG4-NHS ester** are summarized below, compiled from various suppliers. Minor variations may exist between batches and manufacturers.

Property	Value	References
Chemical Formula	C17H27BrN2O9	[1][2][4]
Molecular Weight	483.31 g/mol	[1][4][5]
CAS Number	1260139-70-5	[1][2][4]
Purity	≥95% to 98%	[1][2][4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, DCM	[2]
Storage Conditions	Store at -20°C, protected from moisture and light	[2]

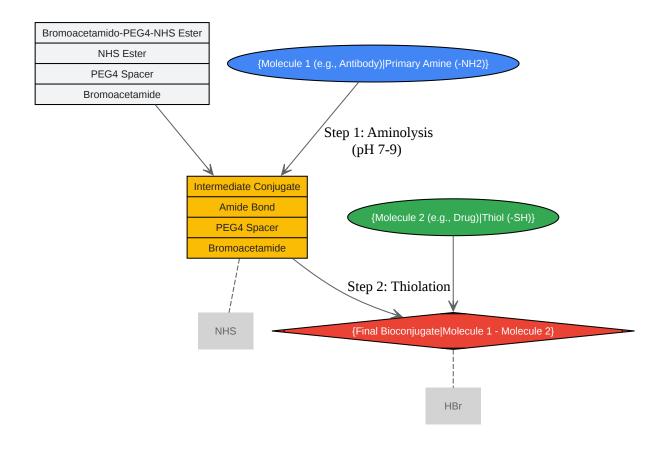
Mechanism of Action

The utility of **Bromoacetamido-PEG4-NHS ester** lies in its ability to perform a two-step sequential conjugation.

- Amine Reaction (NHS Ester): The NHS ester group reacts with primary aliphatic amines, typically found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.[2][3] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7-9) and results in the formation of a stable amide bond, releasing NHS as a byproduct.
 [6] It is crucial to use amine-free buffers, such as phosphate or bicarbonate buffers, as buffers like Tris contain primary amines that will compete with the target molecule.[7][8]
- Thiol Reaction (Bromoacetamide): The bromoacetamide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins. This nucleophilic substitution reaction forms a stable thioether bond, with bromide acting as a good leaving group.[1][2]

The diagram below illustrates the sequential reaction mechanism.





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Diagram 1: Reaction mechanism of the bifunctional crosslinker.

Applications in Research and Development

The unique properties of **Bromoacetamido-PEG4-NHS ester** make it a versatile tool in several advanced applications:

- Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs. The NHS ester can be used to attach the linker to lysine residues on a monoclonal antibody, and the bromoacetamide end can then be conjugated to a thiol-containing cytotoxic drug.[9]
- PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis

 Targeting Chimeras (PROTACs).[5][10] PROTACs are molecules that bring a target protein



and an E3 ubiquitin ligase into proximity to induce degradation of the target.[5]

- Bioconjugation and Probe Development: It is used to link proteins, peptides, and other biomolecules together for various research purposes, such as creating diagnostic probes or studying protein-protein interactions.[1]
- Surface Functionalization: The linker can be used to immobilize proteins or other aminecontaining molecules onto surfaces that have been functionalized with thiol groups, or viceversa, for applications in biosensors and biomaterials.[9]

General Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for conjugating **Bromoacetamido-PEG4-NHS ester** to an antibody (Molecule A) and subsequently to a thiol-containing molecule (Molecule B).

Materials:

- Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4).
- Bromoacetamido-PEG4-NHS ester.
- Anhydrous DMSO or DMF.[2]
- Thiol-containing molecule (e.g., a peptide or drug).
- Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.
- Quenching buffer: 1 M Tris-HCl, pH 8.0.
- Purification tools: Desalting columns (e.g., Zeba Spin) or dialysis cassettes appropriate for the biomolecule's size.[7]

Procedure:

- Reagent Preparation:
 - Equilibrate the Bromoacetamido-PEG4-NHS ester vial to room temperature before opening to prevent moisture condensation.[7]

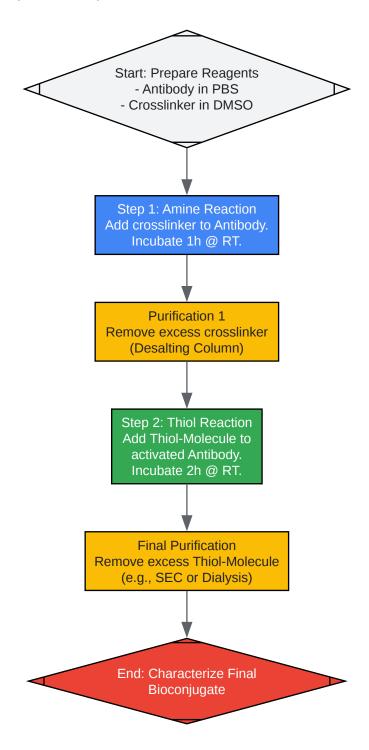


- Prepare a fresh stock solution (e.g., 10 mg/mL) of the crosslinker in anhydrous DMSO or DMF immediately before use.[7] Storage of the solution is not recommended.[11]
- Step 1: Reaction with Antibody (Amine Conjugation):
 - Prepare the antibody solution at a suitable concentration (e.g., 2 mg/mL) in the reaction buffer.
 - Calculate the required volume of the crosslinker solution to achieve a desired molar excess (e.g., 10- to 20-fold molar excess over the antibody).
 - Add the calculated volume of the crosslinker solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]
- Purification of Intermediate:
 - Remove excess, unreacted crosslinker by passing the reaction mixture through a
 desalting column equilibrated with the reaction buffer.[7] This step is critical to prevent the
 unreacted crosslinker from reacting with the thiol-containing molecule in the next step.
- Step 2: Reaction with Thiol-Containing Molecule:
 - Add the thiol-containing molecule to the purified, linker-activated antibody. A 5- to 10-fold molar excess of the thiol molecule over the antibody is a common starting point.
 - Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.
- Quenching and Final Purification:
 - (Optional) If any unreacted bromoacetamide groups need to be quenched, add a small molecule thiol like cysteine or 2-mercaptoethanol. If unreacted NHS esters from an incomplete first purification step are a concern, add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[7]
 - Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or another desalting column to remove excess thiol-



containing molecules and reaction byproducts.

The workflow for this experimental protocol is visualized below.



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